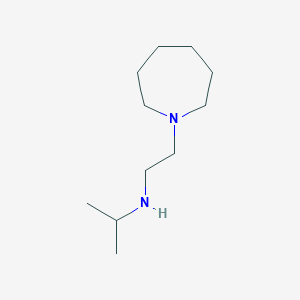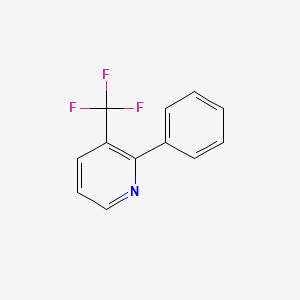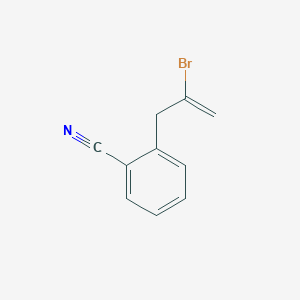
2-Bromo-3-(2-cyanophenyl)-1-propene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3-(2-cyanophenyl)-1-propene is an organic compound that features a bromine atom, a cyano group, and a phenyl ring attached to a propene backbone
Wirkmechanismus
Target of Action
It’s known that organoboron compounds, which this compound can be converted into, are highly valuable building blocks in organic synthesis . They are used in various transformations including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Mode of Action
The mode of action of 2-Bromo-3-(2-cyanophenyl)-1-propene involves its conversion into an organoboron compound, which can then participate in a variety of chemical transformations . For example, in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, the organoboron compound undergoes transmetalation, where it is transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by this compound are largely dependent on the specific transformations it undergoes. For instance, in the Suzuki–Miyaura coupling, the organoboron compound formed from this compound can be used to form new carbon-carbon bonds, thereby affecting the synthesis of various organic compounds .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific transformations it undergoes. For instance, in the Suzuki–Miyaura coupling, the organoboron compound formed from this compound can be used to form new carbon-carbon bonds, thereby affecting the synthesis of various organic compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(2-cyanophenyl)-1-propene typically involves the bromination of 3-(2-cyanophenyl)-1-propene. One common method is the addition of bromine to the double bond of 3-(2-cyanophenyl)-1-propene in the presence of a solvent such as dichloromethane at low temperatures to control the reaction rate and avoid side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the precise addition of bromine and control of reaction conditions can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-3-(2-cyanophenyl)-1-propene can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: The cyano group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents such as m-chloroperbenzoic acid in dichloromethane.
Reduction: Reagents such as lithium aluminum hydride in tetrahydrofuran.
Major Products Formed
Nucleophilic substitution: Formation of 3-(2-cyanophenyl)-1-propylamine or 3-(2-cyanophenyl)-1-propylthiol.
Oxidation: Formation of 2-bromo-3-(2-cyanophenyl)-1,2-epoxypropane.
Reduction: Formation of 2-bromo-3-(2-aminophenyl)-1-propene.
Wissenschaftliche Forschungsanwendungen
2-Bromo-3-(2-cyanophenyl)-1-propene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Used in the synthesis of polymers and other advanced materials with specific properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-3-(2-nitrophenyl)-1-propene: Similar structure but with a nitro group instead of a cyano group.
2-Bromo-3-(2-methylphenyl)-1-propene: Similar structure but with a methyl group instead of a cyano group.
Uniqueness
2-Bromo-3-(2-cyanophenyl)-1-propene is unique due to the presence of the cyano group, which imparts distinct reactivity and potential for further functionalization compared to similar compounds with different substituents.
Eigenschaften
IUPAC Name |
2-(2-bromoprop-2-enyl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-8(11)6-9-4-2-3-5-10(9)7-12/h2-5H,1,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHATUAMZYUBKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC=CC=C1C#N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641131 |
Source


|
| Record name | 2-(2-Bromoprop-2-en-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
731772-25-1 |
Source


|
| Record name | 2-(2-Bromo-2-propen-1-yl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=731772-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Bromoprop-2-en-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
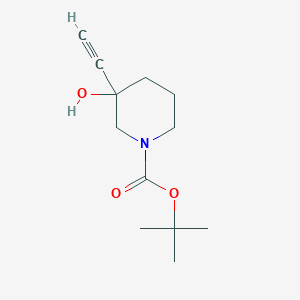
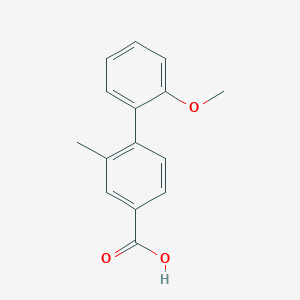

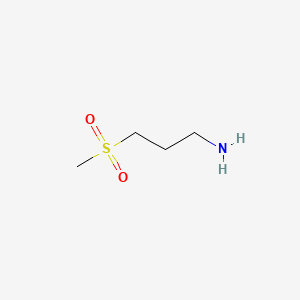
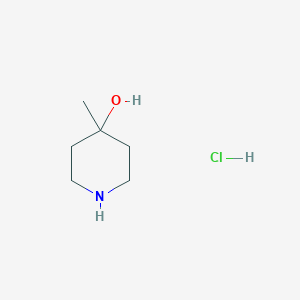

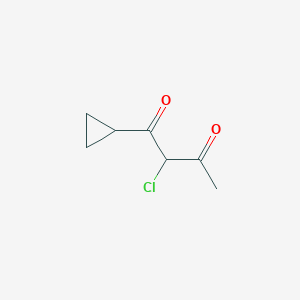
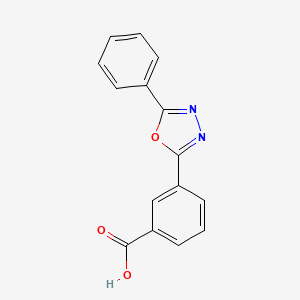
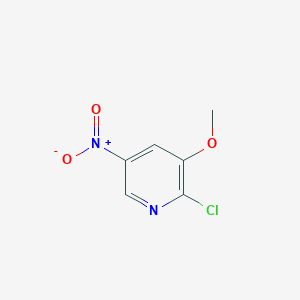
![4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B1323526.png)
![1H-Pyrrolo[2,3-b]pyridine-4-carboxamide](/img/structure/B1323529.png)
![4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1323530.png)
